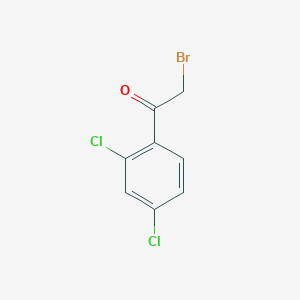

2-Bromo-2',4'-dichloroacetophenone

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASJDMQCPIDJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180930 | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-72-3 | |

| Record name | 2,4-Dichlorophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The acylation reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acylating agent to form an acylium ion. Key parameters include:

-

Molar Ratios : A 1:1 molar ratio of meta-dichlorobenzene to acetic anhydride, with AlCl₃ in excess (1.3 mol per 1 mol of substrate).

-

Temperature : Gradual heating from 45–55°C during acetic anhydride addition, followed by reflux at 90–95°C for 3 hours.

-

Workup : Hydrolysis with 10% hydrochloric acid, followed by washing, distillation, and crystallization to isolate the product.

Table 1: Optimization of 2',4'-Dichloroacetophenone Synthesis

This method achieves yields exceeding 85%, with purity confirmed via NMR and melting point analysis.

Bromination of 2',4'-Dichloroacetophenone

The bromination step introduces a bromine atom at the α-position of the acetyl group. Two primary methods are documented: direct bromination using elemental bromine and N-bromosuccinimide (NBS)-mediated bromination .

Direct Bromination with Elemental Bromine

This traditional approach involves reacting 2',4'-dichloroacetophenone with bromine in the presence of a Lewis acid catalyst.

Reaction Conditions

-

Catalyst : Iron(III) chloride (FeCl₃) or AlCl₃ (0.1–0.2 mol per mol substrate).

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Stoichiometry : 1:1 molar ratio of substrate to bromine.

Example Protocol :

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to elemental bromine, reducing handling risks and improving selectivity.

Reaction Conditions

-

Initiator : Azobisisobutyronitrile (AIBN) or light (radical mechanism).

-

Solvent : CCl₄ or acetonitrile.

-

Temperature : 60–80°C (reflux).

Example Protocol :

-

Mix 2',4'-dichloroacetophenone (1 mol), NBS (1.05 mol), and AIBN (0.02 mol) in CCl₄.

-

Reflux for 6–8 hours under nitrogen.

-

Filter and concentrate under reduced pressure.

Table 2: Comparison of Bromination Methods

| Parameter | Elemental Bromine | NBS |

|---|---|---|

| Safety | High risk (toxic gas) | Moderate |

| Selectivity | Moderate | High |

| Byproducts | Dibrominated compounds | Trace impurities |

| Industrial Scalability | Established | Requires optimization |

Process Optimization and Challenges

Temperature Control

Maintaining low temperatures (0–25°C) during bromine addition minimizes side reactions such as ring bromination or over-bromination.

Solvent Selection

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Distillation : Effective for large-scale purification but energy-intensive.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-efficiency and safety:

-

Catalyst Recycling : AlCl₃ recovery from aqueous washes reduces costs.

-

Continuous Flow Systems : Minimize bromine exposure and improve yield consistency.

Emerging Methodologies and Research Gaps

Recent studies explore enzymatic bromination and photochemical activation, though these remain experimental. Key challenges include improving atom economy and reducing halogenated waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2’,4’-dichloroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

Substitution: Various substituted acetophenone derivatives.

Reduction: 2-Bromo-2’,4’-dichloro-1-phenylethanol.

Oxidation: 2-Bromo-2’,4’-dichlorobenzoic acid

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-2',4'-dichloroacetophenone serves as a vital intermediate in the synthesis of various organic compounds. Its bromine and chloro substituents enhance reactivity, making it suitable for nucleophilic substitution reactions.

Synthesis of Other Compounds

The compound is often used to synthesize other acetophenone derivatives and is involved in the production of pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex molecules through reactions such as bromination or acylation.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Substitution | 2-Bromo-4'-fluoroacetophenone | |

| Acylation | 2,4-Dichlorobenzoyl chloride | |

| Bromination | 2-Bromo-3',4'-dichloroacetophenone |

Pharmaceutical Applications

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are explored for their potential use as active pharmaceutical ingredients (APIs) in treating bacterial and fungal infections.

Case Study: Synthesis of Antifungal Agents

A study demonstrated the synthesis of novel antifungal agents derived from this compound, showcasing its utility in developing effective treatments against resistant strains of fungi.

Agrochemical Applications

Herbicides and Pesticides

The compound is also investigated for its role in synthesizing herbicides and pesticides. Its structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Case Study: Development of Herbicides

In a recent study, researchers synthesized a series of herbicides using this compound as a starting material. The resulting compounds showed promising herbicidal activity against common agricultural weeds.

Wirkmechanismus

The mechanism of action of 2-Bromo-2’,4’-dichloroacetophenone involves its interaction with various molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The carbonyl group plays a crucial role in its chemical reactivity, allowing it to participate in nucleophilic addition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Acetophenones with Halogen and Methoxy Groups

2-Bromo-4'-methoxyacetophenone

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 245.07 g/mol

- CAS Number : 2632-13-5

- Substituents : Bromo (C2), methoxy (C4')

- Purity : 100% .

- First aid emphasizes washing with water after exposure .

- Applications : Intermediate under controlled conditions for manufacturing and laboratory use .

2-Bromo-4'-chloroacetophenone

Dichloro-Substituted Acetophenones

2',4'-Dichloroacetophenone

- Molecular Formula : C₈H₆Cl₂O

- Molecular Weight : 189.03 g/mol

- CAS Number : 2234-16-4

- Substituents : Chloro (C2', C4')

- Purity : >95% .

- Applications : Precursor in agrochemical synthesis. Lower reactivity compared to brominated analogs due to absence of bromine .

3',4'-Dichloroacetophenone

Comparative Analysis

Structural and Functional Differences

Key Observations :

- Electron Effects : Bromine's electron-withdrawing nature enhances electrophilic reactivity compared to chloro or methoxy groups .

- Steric Effects : Ortho-substituted dichloro groups (2',4') increase steric hindrance, reducing reaction rates compared to para-substituted analogs .

- Safety: Brominated compounds (e.g., 2631-72-3) exhibit higher toxicity (skin/eye corrosion) than methoxy or mono-chloro variants .

Biologische Aktivität

2-Bromo-2',4'-dichloroacetophenone, an organic compound with the chemical formula C8H5BrCl2O, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 2631-72-3

- Molecular Weight : 267.93 g/mol

- Melting Point : 58-60 °C

- Solubility : Soluble in organic solvents, poorly soluble in water

Biological Activity Overview

The biological activity of this compound is primarily attributed to its halogenated structure, which enhances its interaction with biological targets. It has been investigated for various pharmacological properties, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Properties : May inhibit cyclooxygenase (COX) enzymes, playing a role in inflammation modulation.

- Enzyme Inhibition : Acts as an inhibitor for several enzymes due to its electrophilic nature.

The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on target proteins, thereby altering their function. The presence of bromine and chlorine atoms enhances the compound's reactivity, allowing it to effectively inhibit enzyme activity.

Case Studies

- Enzyme Inhibition Studies

- Antimicrobial Evaluation

- Anti-inflammatory Activity

Table 1: Biological Activities of this compound

| Activity Type | Target Enzyme/Organism | IC50/MIC Value |

|---|---|---|

| Acetylcholinesterase | Human AChE | ~15 µM |

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antibacterial | Escherichia coli | 64 µg/mL |

| COX-2 Inhibition | COX-2 | ~20 µM |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Halogenation | Bromine addition to 2,4-dichloroacetophenone in chloroform at RT | 77 |

| Reaction with Imidazole | Acetone solvent with potassium carbonate at room temperature for 12h | Variable |

Q & A

Q. Q1. How can researchers optimize the synthesis of 2-bromo-2',4'-dichloroacetophenone to minimize side-product formation?

Methodological Answer: Synthetic routes often involve bromination of 2',4'-dichloroacetophenone using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃). To reduce side reactions (e.g., over-bromination or ring halogenation):

- Temperature Control: Maintain reaction temperatures between 0–25°C to favor selective α-bromination .

- Stoichiometry: Use a 1:1 molar ratio of substrate to brominating agent to avoid excess bromine reactivity .

- Solvent Selection: Polar aprotic solvents (e.g., DCM or CCl₄) stabilize intermediates and improve selectivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the product from di-brominated contaminants .

Q. Q2. What analytical techniques are most reliable for confirming the purity and identity of this compound?

Methodological Answer: A combination of techniques is critical:

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is corrosive .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas) during reactions .

- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Waste Disposal: Collect halogenated waste in labeled containers for incineration to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model the electrophilicity of the α-carbon using Fukui indices to predict sites susceptible to nucleophilic attack (e.g., SN2 reactions with amines) .

- Solvent Effects: Simulate solvation energies in polar vs. nonpolar solvents to optimize reaction kinetics (e.g., higher yields in DMF due to stabilization of transition states) .

- Transition State Analysis: Identify steric hindrance from ortho-chloro substituents using molecular docking software (e.g., Gaussian or ORCA), which may slow reaction rates .

Q. Q5. What strategies resolve contradictions in reported reaction yields for this compound-mediated photochemical reactions?

Methodological Answer: Discrepancies often arise from uncontrolled variables:

- Light Source Calibration: Standardize UV irradiation (λ = 300–400 nm) using actinometry to ensure consistent photon flux across studies .

- Oxygen Exclusion: Use degassed solvents and inert atmospheres (N₂/Ar) to prevent radical quenching, which can reduce yields by 20–30% .

- Substrate Purity: Pre-purify starting materials via recrystallization to eliminate trace oxidants that alter reaction pathways .

- Kinetic Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. Q6. How does the electronic environment of this compound influence its utility as a photoinitiator in polymer chemistry?

Methodological Answer:

- UV Absorption: The conjugated carbonyl and halogenated aryl groups enable strong absorption at 250–350 nm, facilitating Norrish Type I cleavage to generate radicals for polymerization .

- Electron-Withdrawing Effects: The 2,4-dichloro substituents enhance the electrophilicity of the α-carbon, accelerating radical initiation rates compared to non-halogenated analogs .

- Stability Studies: Monitor photoinitiator degradation under UV exposure using mass spectrometry; bromine loss (via HBr elimination) can reduce efficiency over time .

Q. Q7. What methodologies validate the environmental toxicity of this compound degradation byproducts?

Methodological Answer:

- Ames Test: Screen mutagenicity of hydrolyzed products (e.g., dichlorophenols) using Salmonella typhimurium strains TA98/TA100 .

- Aquatic Toxicity Assays: Expose Daphnia magna to degradation products (LC₅₀ measurements) to assess acute toxicity .

- Chromatographic Profiling: Use LC-QTOF-MS to identify persistent halogenated metabolites in simulated wastewater .

- Biodegradation Studies: Inoculate soil/water samples with Pseudomonas spp. to evaluate microbial breakdown pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.